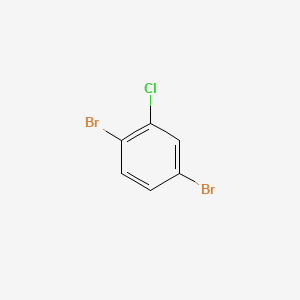
Methyl (3-formylphenoxy)acetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, often starting with different phenyl acetates or other ester precursors. For instance, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate was achieved using XRD, FT-IR, UV–Vis, and NMR techniques . Similarly, the synthesis of other related compounds, such as methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, involved reactions with hydroxyphenyl acetate and chloromethyl oxadiazole . These methods could potentially be adapted for the synthesis of methyl (3-formylphenoxy)acetate.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy) methyl) phenyl) acetate was investigated by X-ray crystallography, revealing interactions that form a dimer and a six-atom ring structure . These techniques could be applied to determine the molecular structure of methyl (3-formylphenoxy)acetate.
Chemical Reactions Analysis
The reactivity of related compounds is often studied in the context of their potential to undergo further chemical transformations. For instance, methyl (triphenylphosphoranylidene)acetate was found to exist as a mixture of cis and trans isomers and could react with active carbonyl compounds . This information could be relevant when considering the reactivity of the formyl group in methyl (3-formylphenoxy)acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their spectroscopic features and non-linear optical behaviors, are characterized using various analytical techniques. Theoretical calculations, such as those performed using density functional theory (DFT), help to obtain detailed information about the chemical activities and properties of the compounds . The non-linear optical behaviors of some compounds were examined by determining the total dipole moment, mean polarizability, and first-order hyperpolarizability values . These properties are crucial for understanding the behavior of methyl (3-formylphenoxy)acetate in different environments and applications.
Scientific Research Applications
Organic Synthesis and Chemical Reactions Methyl (3-formylphenoxy)acetate and its derivatives are often explored within the context of organic synthesis, showcasing their utility in constructing complex molecular structures. For instance, the synthesis of oxime-bearing hexakis(2-formylphenoxy)-phosphazene derivatives from reactions involving similar aldehyde-functionalized compounds underlines the potential of Methyl (3-formylphenoxy)acetate in synthesizing phosphazene-based materials with specific properties (Pamukçi, Çil, Begeç, & Arslan, 2007) [https://consensus.app/papers/synthesis-characterization-oxime‐bearing-pamukçi/177ddef60c6c5dc08a7316a9a6eb4cfc/?utm_source=chatgpt].
Materials Science In materials science, the chemical modifications of compounds related to Methyl (3-formylphenoxy)acetate can lead to the development of new materials. For example, the study of hexakis(2-formylphenoxy)cyclotri-phosphazene and its derivatives reveals the versatility of formylphenoxy-linked compounds in creating materials with potential applications in catalysis, polymer science, and advanced material design (Pamukçi et al., 2007) [https://consensus.app/papers/synthesis-characterization-oxime‐bearing-pamukçi/177ddef60c6c5dc08a7316a9a6eb4cfc/?utm_source=chatgpt].
Analytical Chemistry In analytical chemistry, derivatives similar to Methyl (3-formylphenoxy)acetate are utilized in methylation analysis for structural determination of polysaccharides. This involves derivatizing polysaccharides into partially methylated alditol acetates for analysis by gas chromatography-mass spectrometry, highlighting the critical role of methyl esters in analytical methodologies (Sims, Carnachan, Bell, & Hinkley, 2018) [https://consensus.app/papers/methylation-analysis-polysaccharides-technical-advice-sims/91a584165e7d590ba7cef32a5d9a1d1e/?utm_source=chatgpt].
Safety And Hazards
“Methyl (3-formylphenoxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-(3-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMQCLGUHSIDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363479 | |
| Record name | Methyl (3-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-formylphenoxy)acetate | |
CAS RN |
37748-10-0 | |
| Record name | Acetic acid, 2-(3-formylphenoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37748-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-formylphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)
![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)










![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)